Ethyl 2-[(2-nitrophenyl)amino]acetate
Description
Significance in Contemporary Organic Synthesis
The primary significance of Ethyl 2-[(2-nitrophenyl)amino]acetate in modern organic synthesis lies in its role as a precursor and intermediate. researchgate.net Its structure is well-suited for constructing various molecular scaffolds. For instance, the nitro group can be readily reduced to an amine, which can then participate in cyclization reactions. This makes the compound a key starting material for the synthesis of benzodiazepines, quinoxalines, and other nitrogen-containing heterocycles that are prevalent in medicinal chemistry and materials science.
The reduction of the nitro group to form an amino group is a common and crucial transformation. wikipedia.org This subsequent diamine structure is a classic precursor for building heterocyclic rings. The ethyl ester functionality provides another reactive site, for example, for amidation or cyclization reactions involving the adjacent amino group. Researchers utilize this compound to create target molecules with specific biological or material properties, leveraging the predictable reactivity of its functional groups.
Historical Context of Amino Acid Derivatives and Anilines
The development and use of this compound are built upon a rich history of research into its constituent parts: amino acid derivatives and anilines.
Amino Acid Derivatives: The history of amino acids began in the early 19th century. acs.org These fundamental building blocks of proteins soon found applications beyond biochemistry, entering the realm of organic synthesis. numberanalytics.com Chemists began to modify the basic amino acid structure to create derivatives with unique properties, using them as chiral synthons and versatile starting materials. numberanalytics.comresearchgate.net These derivatives are crucial in creating peptides, peptidomimetics, and various other complex organic molecules, including pharmaceuticals. numberanalytics.com
Anilines: Aniline (B41778) was first isolated in 1826 by Otto Unverdorben from the destructive distillation of indigo. trc-leiden.nlbritannica.com It was later isolated from coal tar, a byproduct of coal gas production, by Friedlieb Runge in 1834. trc-leiden.nlmcgill.ca The true significance of aniline was unlocked in 1856 when William Henry Perkin synthesized the first synthetic dye, mauveine, from aniline. trc-leiden.nl This discovery launched the synthetic dye industry and established aniline as a foundational chemical intermediate. trc-leiden.nlmcgill.ca Companies like BASF (Badische Anilin- und Soda-Fabrik) were founded on the production of aniline-based dyes. trc-leiden.nl Over time, the applications of aniline and its derivatives expanded dramatically to include the manufacturing of drugs, polymers, rubber additives, and agricultural chemicals. britannica.comquora.com Anilines are now recognized as indispensable intermediates in both laboratory and industrial-scale synthesis. researchgate.net
Structural Framework and Functional Group Implications for Reactivity
The reactivity of this compound is a direct consequence of its molecular architecture. The interplay between the ethyl ester, the secondary amine, and the nitrophenyl group defines its chemical behavior.
| Functional Group | Structural Component | Implications for Reactivity |
| Nitro Group | -NO2 on the phenyl ring | Strongly electron-withdrawing, deactivates the ring for electrophilic substitution but facilitates nucleophilic aromatic substitution. wikipedia.org Can be reduced to an amine (NH2). |
| Secondary Amine | -NH- linking the phenyl ring and the acetate (B1210297) group | Nucleophilic center. Basicity is reduced by the electron-withdrawing effect of the 2-nitrophenyl group. |
| Ethyl Ester | -COOCH2CH3 | Susceptible to hydrolysis under acidic or basic conditions to form a carboxylic acid. Can undergo transesterification or amidation. |
| Aromatic Ring | 2-nitrophenyl | The nitro group directs incoming electrophiles to the meta position, though the ring is generally deactivated. wikipedia.orgquora.com |
The most influential feature of the molecule is the nitro group (-NO2) positioned on the benzene (B151609) ring. As a powerful electron-withdrawing group, it significantly reduces the electron density of the aromatic ring. wikipedia.orgquora.com This deactivation makes electrophilic aromatic substitution reactions, which are typical for benzene, much more difficult. quora.com Conversely, this electron deficiency makes the ring susceptible to nucleophilic aromatic substitution, a reaction not readily observed with unsubstituted benzene. wikipedia.org
Furthermore, the electron-withdrawing nature of the nitrophenyl group decreases the basicity of the adjacent secondary amine, making it less nucleophilic than a typical alkyl or aryl amine. The primary reaction pathway for the nitro group itself is reduction to an amino group, a transformation that fundamentally alters the electronic properties of the molecule and opens up new synthetic possibilities. wikipedia.org The ethyl ester group behaves as a typical ester, readily undergoing hydrolysis to the corresponding carboxylic acid or reacting with other nucleophiles.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(2-nitroanilino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-2-16-10(13)7-11-8-5-3-4-6-9(8)12(14)15/h3-6,11H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBQBQLTUSNRBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50202633 | |
| Record name | Glycine, N-(o-nitrophenyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50202633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5428-05-7 | |
| Record name | Glycine, N-(o-nitrophenyl)-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005428057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5428-05-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12797 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycine, N-(o-nitrophenyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50202633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 2 2 Nitrophenyl Amino Acetate and Its Precursors/derivatives
Established Synthetic Routes and Reaction Optimizations
The construction of the core structure of Ethyl 2-[(2-nitrophenyl)amino]acetate relies on key bond-forming reactions, including condensation, nucleophilic substitution, and direct amination of substituted anilines.
Condensation Reactions in this compound Synthesis
Condensation reactions represent a fundamental approach to the synthesis of α-amino esters. While direct condensation of a 2-nitroaniline with a suitable two-carbon electrophile is a plausible route, a more common strategy involves the reaction of precursors that can be subsequently converted to the target compound. For instance, the Knoevenagel condensation of an aldehyde with an active methylene (B1212753) compound like ethyl nitroacetate can produce an intermediate that, after reduction and other transformations, yields α-amino esters. nih.gov
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Intermediate |
| 2-Nitrobenzaldehyde | Ethyl nitroacetate | Base (e.g., piperidine) | Ethyl 2-nitro-3-(2-nitrophenyl)acrylate |
This intermediate can then undergo selective reduction of the double bond and the nitro group on the side chain to afford the desired amino acetate (B1210297).
Nucleophilic Substitution Approaches for this compound
Nucleophilic aromatic substitution (SNAr) is a powerful method for forming aryl-nitrogen bonds, particularly when the aromatic ring is activated by electron-withdrawing groups, such as the nitro group present in the precursor. The synthesis of this compound can be effectively achieved by the reaction of an ortho-halonitrobenzene with ethyl glycinate.
The reactivity of the halogen in the 2-halonitrobenzene follows the general trend for SNAr reactions, with fluorine being the most reactive, followed by chlorine, bromine, and iodine. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction and to deprotonate the amino group of the ethyl glycinate, thereby increasing its nucleophilicity.
Table 2.1.2: Nucleophilic Aromatic Substitution for this compound Synthesis
| Aryl Halide | Amine | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Fluoronitrobenzene | Ethyl glycinate | K₂CO₃ | DMF | 80-100 | High | Theoretical |
The electron-withdrawing nitro group at the ortho position is crucial for the activation of the aromatic ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex.
Direct Preparation Methods of this compound via Substituted Aniline (B41778) Reactions
Modern cross-coupling reactions provide direct and efficient methods for the synthesis of N-aryl amino esters. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prime example of such a method. This reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine. researchgate.netsemanticscholar.org
In the context of this compound synthesis, this would involve the coupling of a 2-halonitrobenzene with ethyl glycinate using a palladium catalyst and a suitable phosphine ligand.
Table 2.1.3: Buchwald-Hartwig Amination for this compound Synthesis
| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|---|---|
| 2-Bromonitrobenzene | Ethyl glycinate | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | researchgate.net |
Another classical method for the formation of N-aryl bonds is the Ullmann condensation, which typically involves the copper-catalyzed reaction of an aryl halide with an amine at elevated temperatures. ijpbs.com While harsher than the palladium-catalyzed methods, it remains a viable synthetic route.
Functional Group Transformations and Derivatization Strategies
The functional groups present in this compound, namely the secondary amine, the nitro group, and the ester, offer multiple avenues for further derivatization.
Selective Oxidation of Amino Groups to Nitro and Nitroso Derivatives
The selective oxidation of the secondary amino group in this compound to a nitroso or nitro derivative is a challenging transformation due to the presence of the other oxidizable functionalities. However, under controlled conditions using specific oxidizing agents, such transformations can be achieved. For instance, the oxidation of secondary amines to N-nitrosoamines can often be accomplished using reagents like sodium nitrite in an acidic medium. Further oxidation to the N-nitro derivative would require stronger oxidizing agents, such as peroxy acids or ozone, although care must be taken to avoid side reactions, including oxidation of the aromatic ring.
Reduction of Ester and Aromatic Nitro Moieties
The reduction of the functional groups in this compound can lead to a variety of useful derivatives.
The aromatic nitro group can be selectively reduced to an amino group to furnish Ethyl 2-[(2-aminophenyl)amino]acetate. This transformation is commonly achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. Chemical reducing agents like tin(II) chloride in hydrochloric acid or iron powder in acetic acid are also effective for this reduction. The resulting ortho-phenylenediamine derivative is a versatile precursor for the synthesis of various heterocyclic compounds, including benzodiazepines and quinoxalines.
Table 2.2.2: Reduction of the Aromatic Nitro Group
| Starting Material | Reagent/Catalyst | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| This compound | H₂, Pd/C | Ethanol | RT, 1 atm | Ethyl 2-[(2-aminophenyl)amino]acetate | |
| This compound | Fe, CH₃COOH | Acetic Acid | Reflux | Ethyl 2-[(2-aminophenyl)amino]acetate |
The ester functionality can be reduced to a primary alcohol, yielding 2-[(2-nitrophenyl)amino]ethanol. This reduction is typically performed using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent. It is important to note that LiAlH₄ will also reduce the nitro group. Therefore, to achieve selective reduction of the ester, the nitro group would first need to be protected or a milder reducing agent that is selective for esters over nitro groups would be required, which is a significant synthetic challenge.
Nitration Strategies for Arylamino-Containing Compounds
The introduction of a nitro group onto an aromatic ring, particularly one containing an amino substituent, is a critical transformation for synthesizing compounds like this compound. Nitration is typically an electrophilic aromatic substitution reaction where a nitronium ion (NO₂⁺) attacks the electron-rich aromatic ring. mdpi.com The formation of this nitronium ion is most commonly achieved by the dehydration of nitric acid (HNO₃) using a strong acid, frequently sulfuric acid (H₂SO₄). mdpi.com
The reaction mechanism involves the formation of a sigma complex, also known as a Wheland intermediate, which then loses a proton to restore aromaticity. mdpi.com For arylamino compounds, the amino group is a strong activating group, directing the substitution to the ortho and para positions. However, under the strong acidic conditions of traditional nitration, the amino group is often protonated, becoming a deactivating, meta-directing ammonium group. This necessitates careful control of reaction conditions to achieve the desired regioselectivity.
Several methodologies have been developed to perform this transformation, ranging from classical mixed-acid conditions to milder and more specialized reagents. mdpi.comorganic-chemistry.org
Key Nitration Strategies:
| Method | Reagents | Description | Reference |
| Mixed Acid Nitration | Nitric Acid (HNO₃) and Sulfuric Acid (H₂SO₄) | The most common method, where H₂SO₄ acts as a catalyst to generate the nitronium ion (NO₂⁺) from HNO₃. mdpi.com | mdpi.com |
| Nitrate Salt Nitration | Nitrate Salts (e.g., iron(III) nitrate) | Milder conditions can be achieved using nitrate salts, often in conjunction with an acid, to generate the nitronium ion. mdpi.com This can offer better control and selectivity. | mdpi.com |
| Modern Nitrating Agents | Dinitro-5,5-dimethylhydantoin (DNDMH), Triflyl nitrate (TfONO₂) | These reagents offer alternative pathways for nitration, sometimes with improved functional group tolerance and under different reaction conditions. organic-chemistry.org | organic-chemistry.org |
| Biocatalytic Nitration | N-oxygenases, Peroxidases | An emerging field using enzymes to catalyze nitration under mild, environmentally benign conditions. acs.orgresearchgate.net These methods can involve the oxidation of an aromatic amine precursor. acs.org | acs.orgresearchgate.net |
Advanced Synthetic Techniques and Reagent Development
The synthesis of complex organic molecules often relies on advanced techniques that improve efficiency, yield, and purity. In the context of forming ester and amide bonds, such as those present in this compound and its derivatives, significant developments have focused on coupling reagents, racemization control, and solid-phase synthesis methodologies.
Utilization of Peptide Coupling Reagents in Related Syntheses
The formation of an amide or ester bond requires the activation of a carboxylic acid group to make it susceptible to nucleophilic attack by an amine or alcohol. luxembourg-bio.comiris-biotech.de This activation is central to peptide synthesis, and the reagents developed for this purpose are highly applicable to the synthesis of related structures. These reagents convert the carboxylic acid into a more reactive intermediate, facilitating the condensation reaction. hepatochem.com They are broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts. luxembourg-bio.combachem.com
Common Classes of Coupling Reagents:
| Reagent Class | Examples (Abbreviation) | Full Name | Key Features | Reference |
| Carbodiimides | DCC | N,N'-Dicyclohexylcarbodiimide | Widely used in solution-phase synthesis; the byproduct, dicyclohexylurea, is insoluble and precipitates out. peptide.com | peptide.com |
| DIC | N,N'-Diisopropylcarbodiimide | Used in solid-phase synthesis as its urea (B33335) byproduct is more soluble and remains in solution. peptide.com | peptide.com | |
| EDC (or EDAC) | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | Water-soluble reagent and byproduct, allowing for easy removal by aqueous extraction. bachem.com | bachem.com | |
| Phosphonium Salts | BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | An effective coupling reagent. | bachem.com |
| PyBOP® | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Achieves high coupling rates with few side reactions. bachem.com | bachem.com | |
| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Highly effective, especially for coupling N-methyl amino acids. peptide.com | peptide.com | |
| Aminium/Uronium Salts | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | A very efficient reagent with low racemization, especially when HOBt is added. peptide.com | peptide.com |
| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | Similar in function to HBTU, providing rapid and efficient coupling. bachem.com | bachem.com | |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Offers faster coupling rates than reagents like PyBOP®. bachem.com | bachem.com |
Racemization Suppression in Ester and Amide Formations
A significant challenge during the activation and coupling of chiral carboxylic acids, such as amino acids, is the potential loss of stereochemical integrity through racemization. bachem.com Racemization can occur via two primary mechanisms: the formation of a 5-membered oxazolinone ring or the direct abstraction of the α-hydrogen from the activated amino acid. bachem.comnih.gov This is particularly problematic when the activated intermediate is highly reactive. luxembourg-bio.com
To mitigate this issue, several strategies have been developed, with the most common being the use of additives that are added to the reaction along with the primary coupling reagent. hepatochem.compeptide.com
Strategies for Racemization Suppression:
| Strategy | Description | Mechanism of Action | Reference |
| Use of Additives | Reagents like HOBt, HOAt, and Oxyma Pure are added to carbodiimide-mediated couplings. | These additives trap the highly reactive O-acylisourea intermediate to form a corresponding active ester. luxembourg-bio.com This active ester is more stable and less prone to racemization while remaining sufficiently reactive for the coupling reaction. luxembourg-bio.combachem.compeptide.com | luxembourg-bio.combachem.compeptide.com |
| Base Selection | Using weaker bases for the coupling reaction. | Strong bases can promote the abstraction of the α-hydrogen, leading to racemization. nih.gov Weaker bases like N-methylmorpholine (NMM) or sym-collidine are sometimes used instead of stronger ones like N,N-Diisopropylethylamine (DIPEA). bachem.com | bachem.comnih.gov |
| Novel Reagents | Development of new coupling reagents with inherently low racemization potential. | For example, ynamides have been developed as coupling reagents that show no detectable racemization during the activation of chiral carboxylic acids. acs.org | acs.org |
| Metal Ion Addition | The addition of certain metal salts, such as copper(II) chloride (CuCl₂). | In specific protocols, CuCl₂ has been reported to suppress racemization, though its mechanism is specific to the reaction conditions. peptide.com | peptide.com |
Solid-Phase Synthesis Applications for Oligopeptides and Related Structures
Solid-phase synthesis (SPS) is a powerful technique, originally developed by Robert Bruce Merrifield, that has revolutionized the synthesis of peptides and other oligomers. wikipedia.orgjove.com The core principle involves covalently attaching the initial building block to an insoluble solid support (resin) and then carrying out the synthesis in a stepwise manner. wikipedia.orgnih.gov
The key advantage of this method is the simplification of the purification process. wikipedia.org After each reaction step, excess reagents and soluble byproducts are simply washed away, while the growing molecule remains attached to the solid support. This allows for the use of a large excess of reagents to drive reactions to completion, resulting in high yields. wikipedia.org
The typical cycle in solid-phase peptide synthesis (SPPS) involves:
Anchoring : The first amino acid is covalently bonded to the polymer resin. nih.gov
Deprotection : The protecting group on the α-amino group of the attached amino acid is removed.
Coupling : The next protected amino acid is activated with a coupling reagent and added to react with the free amino group on the resin-bound chain. nih.gov
Washing : All excess reagents and byproducts are removed by washing the resin with appropriate solvents.
These steps are repeated until the desired sequence is assembled. Finally, the completed molecule is chemically cleaved from the resin and purified. wikipedia.orgnih.gov This methodology is widely applied for the synthesis of peptides, oligonucleotides, and other related structures where sequential addition of monomers is required. wikipedia.orgrsc.orgjournal-imab-bg.org
Mechanistic Investigations of Reactions Involving Ethyl 2 2 Nitrophenyl Amino Acetate
Elucidation of Reaction Pathways
The unique arrangement of functional groups in Ethyl 2-[(2-nitrophenyl)amino]acetate allows it to participate in a variety of mechanistically distinct transformations. These include intramolecular cyclizations to form heterocyclic structures, intermolecular nucleophilic substitutions, and rearrangements of derived compounds.
Cyclization Mechanisms in Heterocyclic Compound Formation
A primary application of this compound is in the synthesis of nitrogen-containing heterocycles. The proximity of the aminoacetate side chain to the ortho-nitro group facilitates intramolecular cyclization reactions, typically involving a reductive cyclization pathway.
The general mechanism commences with the reduction of the nitro group to a more nucleophilic species, such as a nitroso, hydroxylamino, or amino group. This reduction is commonly achieved using reagents like catalytic hydrogenation (e.g., H₂/Pd-C), transfer hydrogenation (e.g., sodium borohydride (B1222165) and a catalyst), or dissolving metal reductions (e.g., Sn/HCl or Fe/acetic acid).
Once the nitro group is reduced, the newly formed nucleophilic nitrogen atom can attack the electrophilic carbonyl carbon of the ester group on the adjacent side chain. This intramolecular nucleophilic acyl substitution leads to the formation of a cyclic intermediate, which upon dehydration, yields the heterocyclic product. For instance, reduction to an amino group followed by cyclization can lead to the formation of benzodiazepinone or quinoxalinone scaffolds, which are prevalent in many biologically active compounds. The reaction pathway is often a one-pot process where the reduction of the nitro group directly initiates the cyclization cascade. acs.orgresearchgate.net
Table 1: Key Steps in Reductive Cyclization
| Step | Transformation | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Reduction of Nitro Group | H₂/Pd-C, Fe/CH₃COOH, SnCl₂ | 2-aminophenyl or 2-hydroxylaminophenyl derivative |
| 2 | Intramolecular Attack | The newly formed nucleophilic nitrogen attacks the ester carbonyl | Tetrahedral intermediate |
Nucleophilic Substitution Reaction Mechanisms
This compound can participate in nucleophilic substitution reactions through several mechanistic routes, primarily involving the amino group as a nucleophile or the aromatic ring as an electrophile. youtube.comlibretexts.orgbasicmedicalkey.com
The lone pair of electrons on the secondary amine nitrogen allows it to act as a nucleophile, attacking various electrophilic centers. For example, it can be acylated by acyl chlorides or anhydrides, or alkylated by alkyl halides. These reactions typically follow a standard nucleophilic addition-elimination mechanism for acylation or an SN2 mechanism for alkylation with primary and secondary alkyl halides. youtube.com
Conversely, the aromatic ring of the compound is highly activated towards nucleophilic aromatic substitution (SNAr). The potent electron-withdrawing effect of the ortho-nitro group significantly reduces the electron density of the benzene (B151609) ring, making it susceptible to attack by strong nucleophiles. eijas.com The mechanism involves the addition of a nucleophile to the carbon atom bearing a potential leaving group (if one is present) or, in some cases, displacing a hydride ion, to form a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent loss of the leaving group re-establishes aromaticity. The presence of the nitro group is essential for stabilizing the negative charge in the Meisenheimer intermediate, thereby lowering the activation energy for the reaction.
Curtius Rearrangement Pathways in Related Compound Synthesis
While this compound itself does not directly undergo the Curtius rearrangement, its corresponding carboxylic acid derivative, 2-[(2-nitrophenyl)amino]acetic acid, is a suitable precursor for this transformation. nih.govnih.gov The Curtius rearrangement is a powerful method for converting carboxylic acids into primary amines with the loss of one carbon atom. orgoreview.comorganic-chemistry.org
The mechanistic pathway begins with the conversion of the carboxylic acid to an acyl azide (B81097). This is typically achieved by reacting the corresponding acyl chloride with sodium azide or by treating the carboxylic acid directly with an azide-containing reagent like diphenylphosphoryl azide (DPPA). nih.govorgoreview.com
Upon heating, the acyl azide undergoes a concerted rearrangement. The R-group (in this case, the -CH₂NH(C₆H₄NO₂ group) migrates from the carbonyl carbon to the adjacent nitrogen atom, with the simultaneous expulsion of nitrogen gas (N₂). wikipedia.org This concerted process is believed to proceed through a transient acyl nitrene intermediate, though evidence suggests the migration and nitrogen loss occur in a single step with full retention of the migrating group's configuration. wikipedia.org
The product of this rearrangement is an isocyanate. The highly reactive isocyanate can then be trapped by various nucleophiles. organic-chemistry.org For example, reaction with water leads to an unstable carbamic acid, which decarboxylates to yield a primary amine. Alternatively, reacting the isocyanate with an alcohol or an amine furnishes a stable carbamate (B1207046) or urea (B33335) derivative, respectively. nih.govwikipedia.org This pathway provides a valuable route to novel amines and their derivatives starting from the amino acid scaffold.
Role of Substituents on Chemical Reactivity
The reactivity of this compound is profoundly influenced by its two main substituents: the nitro group on the aromatic ring and the ester moiety on the side chain.
Influence of the Nitro Group on Aromatic Reactivity
The nitro group (NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry, exerting its influence through both inductive and resonance effects. researchgate.netnih.gov
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bond framework.
Resonance Effect (-M or -R): The nitro group can delocalize the pi-electrons of the benzene ring onto its own oxygen atoms. Resonance structures show the development of positive charges at the ortho and para positions of the ring. quora.com
This strong electron withdrawal has two major consequences for the reactivity of the aromatic ring:
Deactivation towards Electrophilic Aromatic Substitution (EAS): By reducing the electron density of the ring, the nitro group makes it less nucleophilic and therefore less reactive towards electrophiles. Any electrophilic substitution that does occur is directed to the meta position, which is less deactivated than the ortho and para positions. quora.com
Activation towards Nucleophilic Aromatic Substitution (SNAr): The significant decrease in electron density, especially at the ortho and para positions, makes the ring highly susceptible to attack by strong nucleophiles. nih.gov Furthermore, the nitro group can effectively stabilize the negatively charged Meisenheimer complex intermediate through resonance, which is a critical factor for the feasibility of the SNAr mechanism. eijas.com The ortho position of the nitro group in this compound makes the ring particularly activated for such reactions. nih.gov
Table 2: Electronic Effects of the Nitro Group
| Effect | Description | Consequence on Reactivity |
|---|---|---|
| Inductive (-I) | Withdrawal of electron density through sigma bonds. | Deactivates the entire ring. |
Effects of Ester Moiety on Reaction Selectivity
The ethyl ester group (-COOEt) of the side chain also plays a crucial role in directing the outcome of reactions. Its influence is primarily steric and electronic.
Electronic Effect: The ester is a moderately electron-withdrawing group. This property reduces the electron-donating ability and nucleophilicity of the adjacent secondary amine. This modulation is critical; a less nucleophilic amine is less likely to undergo unwanted side reactions but may require more forcing conditions for desired transformations like alkylation or acylation.
Steric Hindrance: While an ethyl group is not excessively large, it does provide some steric bulk around the amino and carbonyl functionalities. This steric hindrance can influence the regioselectivity of reactions involving the aromatic ring and can affect the rate of approach of bulky reagents to the amine or carbonyl group. In chiral separations and reactions, the size of the ester group can significantly impact selectivity factors. researchgate.netresearchgate.net
Reaction Site: The ester's carbonyl carbon is an electrophilic site, susceptible to nucleophilic attack. This allows for reactions such as hydrolysis (to the corresponding carboxylic acid), amidation (to amides), or reduction (to the corresponding alcohol). The selectivity of a reaction can be controlled by choosing reagents that preferentially react with the ester over other functional groups in the molecule. For instance, a mild hydrolysis using a base like lithium hydroxide (B78521) can selectively convert the ester to a carboxylate without affecting the nitro group.
The interplay between the activating nitro group and the modulating ester moiety makes this compound a finely tuned substrate for complex organic transformations.
Spectroscopic and Advanced Characterization for Structural Elucidation of Ethyl 2 2 Nitrophenyl Amino Acetate and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the precise mapping of the carbon-hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis
The ¹H NMR spectrum of Ethyl 2-[(2-nitrophenyl)amino]acetate is expected to show distinct signals corresponding to each unique proton environment in the molecule. Based on its structure, the spectrum would feature signals for the ethyl group protons, the methylene (B1212753) protons of the acetate (B1210297) group, the amine proton, and the four aromatic protons on the nitrophenyl ring.
The ethyl group typically presents as a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons due to spin-spin coupling. The methylene protons adjacent to the nitrogen atom would likely appear as a doublet, coupling with the neighboring N-H proton. The N-H proton itself is expected to be a broad singlet or a triplet, depending on the solvent and concentration. The four protons on the substituted benzene (B151609) ring will exhibit a complex splitting pattern in the aromatic region of the spectrum, influenced by their positions relative to the nitro and amino-acetate substituents.
For a related compound, ethyl (2Z)-2-nitro-3-(2-nitrophenyl)-2-propenoate, ¹H NMR data was recorded in DMSO-d6. spectrabase.com While the structure differs, the data for the nitrophenyl group provides insight into the chemical shifts expected for aromatic protons in a similar electronic environment.
Table 1: Expected ¹H NMR Data for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Ethyl CH₃ | ~1.2-1.3 | Triplet (t) |
| Ethyl CH₂ | ~4.1-4.2 | Quartet (q) |
| N-CH₂ | ~4.0-4.1 | Doublet (d) |
| N-H | Variable, broad | Singlet (s) or Triplet (t) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are anticipated for the carbonyl carbon of the ester, the two carbons of the ethyl group, the methylene carbon adjacent to the nitrogen, and the six carbons of the aromatic ring. The carbon atom attached to the nitro group is expected to be significantly deshielded.
Table 2: Expected ¹³C NMR Data for this compound
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~169-171 |
| O-CH₂ | ~61-62 |
| N-CH₂ | ~45-47 |
| CH₃ | ~14-15 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands for the N-H group, the C=O group of the ester, and the nitro (NO₂) group.
Key expected absorption bands include:
N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹.
C-H Stretches: Aromatic and aliphatic C-H stretching vibrations typically appear just above and below 3000 cm⁻¹, respectively.
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group, expected around 1735-1750 cm⁻¹.
N-O Stretches: Two strong absorption bands for the nitro group, corresponding to asymmetric and symmetric stretching, are expected around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
C-N Stretch: This vibration is expected in the 1250-1350 cm⁻¹ region.
C-O Stretch: The ester C-O stretches will appear in the 1000-1300 cm⁻¹ range.
IR spectra of related compounds, such as 2-nitrophenyl acetate and various syncarpamide (B1251122) analogues, confirm the presence of strong carbonyl and nitro group absorptions in these expected regions. rsc.orgnist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the chromophores present, namely the nitrophenyl group. Aromatic nitro compounds typically exhibit two absorption bands. The high-energy band (π → π* transition) is usually observed in the 200-280 nm region, while a lower-energy band (n → π* transition), characteristic of the nitro group, appears at longer wavelengths, often above 300 nm. The presence of the amino substituent can cause a bathochromic (red) shift of these absorptions. For example, UV spectra of ethyl acetate extracts containing various chromophores have shown absorption peaks between 214 nm and 405 nm. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. The molecular formula for this compound is C₁₀H₁₂N₂O₄, corresponding to a monoisotopic mass of 224.080 Da. uni.lu
High-resolution mass spectrometry (HRMS) can confirm this exact mass. The analysis of various adducts is common in techniques like electrospray ionization (ESI). rsc.org
Table 3: Predicted Mass Spectrometry Data for this compound Adducts. uni.lu
| Adduct | m/z (mass-to-charge ratio) |
|---|---|
| [M+H]⁺ | 225.08699 |
| [M+Na]⁺ | 247.06893 |
| [M-H]⁻ | 223.07243 |
| [M+NH₄]⁺ | 242.11353 |
The fragmentation pattern would likely involve the initial loss of the ethoxy group (-OCH₂CH₃) from the ester, or the cleavage of the C-N bond, providing further structural confirmation.
X-ray Diffraction (XRD) for Solid-State Structure Determination of Related Compounds
X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement, bond lengths, and bond angles of a molecule in the solid state. nih.govamericanpharmaceuticalreview.com While a specific crystal structure for this compound was not found, the technique has been applied to numerous related organic compounds, illustrating the type of data that can be obtained.
For example, the analysis of an aromatic organic material, 2-methoxy-4-nitroaniline, revealed a monoclinic crystal system. researchgate.net Similarly, a study on 2-cyanoguanidinophenytoin, another complex nitrogen-containing compound, determined its crystal structure to be monoclinic with a P2₁/c space group, stabilized by a network of hydrogen bonds. nih.gov These studies underscore the power of XRD to provide unambiguous structural proof and insights into intermolecular interactions in the solid state, which would be invaluable for a complete characterization of this compound. currenta.de
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are indispensable in the synthesis and analysis of this compound and its analogs, providing robust methods for both the separation of these compounds from reaction mixtures and the assessment of their purity. The selection of a specific chromatographic method and its operational parameters is contingent upon the physicochemical properties of the analyte, including its polarity, volatility, and thermal stability. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are the most commonly employed techniques for these purposes.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the purification and purity determination of this compound and related compounds. The choice of the stationary phase and mobile phase is critical for achieving optimal separation. Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is frequently the method of choice.
For instance, in the purification of related nitro-aromatic compounds, gradient elution is often employed to effectively separate compounds with a range of polarities. A typical gradient might start with a higher proportion of a weaker solvent (e.g., water or buffer) and gradually increase the proportion of a stronger organic solvent (e.g., acetonitrile (B52724) or methanol). This ensures that both more polar and less polar impurities are effectively resolved from the main product peak. The purity of the collected fractions is typically assessed by analyzing a small aliquot, and fractions meeting the required purity threshold are then combined.
Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. For compounds like this compound, which possess polar functional groups (-NH and -NO2), derivatization is often necessary to increase their volatility and improve chromatographic peak shape. Common derivatization strategies include silylation or acylation, which convert the polar N-H group into a less polar derivative. mdpi.comnih.gov
The choice of the GC column is also crucial. Capillary columns with a nonpolar or medium-polarity stationary phase, such as those based on polysiloxanes (e.g., DB-5 or HP-5), are generally suitable for separating a wide range of derivatized amino acid esters. mdpi.com Flame Ionization Detection (FID) is a common choice for quantification due to its high sensitivity and wide linear range. For structural confirmation, GC coupled with Mass Spectrometry (GC-MS) is invaluable, providing both retention time data and mass spectral information for unambiguous peak identification. mdpi.compku.edu.cn
Thin-Layer Chromatography (TLC) serves as a rapid and convenient method for monitoring reaction progress and for preliminary purity assessment. It is also instrumental in optimizing the mobile phase composition for column chromatography. For this compound and its analogs, silica (B1680970) gel is the most common stationary phase. The mobile phase is typically a mixture of a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The ratio of these solvents is adjusted to achieve a retention factor (Rf) value for the desired compound that allows for clear separation from starting materials and byproducts. Visualization of the separated spots on the TLC plate is usually achieved under UV light, as the aromatic nitro group imparts chromophoric properties to the molecule.
The following tables summarize typical chromatographic conditions that can be adapted for the analysis of this compound and its analogs based on established methods for similar compounds.
Table 1: Illustrative HPLC Conditions for Purity Assessment
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | A: Water (with 0.1% formic acid or trifluoroacetic acid) B: Acetonitrile or Methanol |
| Gradient | Start with a low percentage of B, increasing to a high percentage over 20-30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength where the nitro-aromatic chromophore absorbs (e.g., 254 nm or 320 nm) |
| Injection Volume | 10-20 µL |
Table 2: Representative GC Conditions for Purity Analysis (after derivatization)
| Parameter | Condition |
| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen at a constant flow rate |
| Injector Temperature | 250 - 280 °C |
| Oven Program | Initial temperature of 100-150 °C, ramped to 280-300 °C at 10-20 °C/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280 - 300 °C |
Table 3: General TLC Conditions for Reaction Monitoring
| Parameter | Condition |
| Stationary Phase | Silica gel 60 F254 plates |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 or 8:2 v/v) or Dichloromethane:Methanol (e.g., 9.5:0.5 v/v) |
| Visualization | UV light (254 nm and/or 365 nm) |
It is important to note that the specific conditions for each chromatographic method must be optimized for the particular analog being analyzed to achieve the best separation and purity assessment.
Computational Chemistry and Theoretical Approaches Applied to Ethyl 2 2 Nitrophenyl Amino Acetate
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of moderate size like Ethyl 2-[(2-nitrophenyl)amino]acetate. These calculations can elucidate the electronic makeup of the molecule, providing a basis for understanding its stability, reactivity, and spectroscopic properties.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a larger gap implies higher stability and lower reactivity.
In a related study on ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate, a molecule with similar structural motifs, the HOMO-LUMO gap was found to be relatively small, suggesting a potential for charge transfer within the molecule. nih.gov This is often attributed to the presence of the electron-withdrawing nitro group (–NO2), which can lower the LUMO energy. nih.gov For this compound, a similar trend would be anticipated.
Table 1: Representative Frontier Molecular Orbital Energies (eV) for a Structurally Similar Nitroaromatic Compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.8 |
| Energy Gap (ΔE) | 3.7 |
Note: Data is representative and based on analogous compounds.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color spectrum to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.
For this compound, the MEP surface would likely show the most negative potential (red) around the oxygen atoms of the nitro and ester groups, indicating these as primary sites for electrophilic interaction. nih.govresearchgate.net Conversely, the hydrogen atoms of the amino group and the aromatic ring would exhibit a positive potential (blue), marking them as potential sites for nucleophilic attack. nih.govresearchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between occupied and unoccupied orbitals, which can be quantified as stabilization energies (E(2)). These energies are indicative of the strength of intramolecular charge transfer and hyperconjugative interactions.
Prediction of Reactivity and Mechanistic Pathways through Theoretical Modeling
Theoretical modeling can be employed to predict the reactivity of this compound and to explore potential reaction mechanisms. Global reactivity descriptors, derived from the HOMO and LUMO energies, can provide quantitative measures of a molecule's reactivity. These descriptors include:
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): A measure of resistance to charge transfer.
Chemical Softness (S): The reciprocal of hardness, indicating the ease of charge transfer.
Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.
By calculating these parameters, one can compare the reactivity of this compound with other compounds and predict its behavior in various chemical reactions. Furthermore, computational modeling can be used to map out the potential energy surfaces of reactions involving this molecule, allowing for the identification of transition states and the determination of activation energies, thereby elucidating reaction pathways.
Theoretical Calculations of Spectroscopic Parameters
Computational methods are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.
Vibrational Modes: DFT calculations can predict the infrared (IR) and Raman spectra of a molecule by calculating its vibrational frequencies. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors. In a study of a related thiazole (B1198619) carboxylate, the theoretical vibrational frequencies were found to be in good agreement with the experimental assignments. nih.gov
NMR Chemical Shifts: The nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical chemical shifts serve as a valuable tool for assigning the signals in experimental NMR spectra.
Table 2: Representative Comparison of Theoretical and Experimental Spectroscopic Data for a Similar Nitroaromatic Compound
| Spectroscopic Parameter | Theoretical Value | Experimental Value |
| C=O Stretch (IR, cm⁻¹) | 1735 | 1720 |
| N-O Stretch (IR, cm⁻¹) | 1520 | 1510 |
| ¹H NMR (aromatic, ppm) | 7.2-8.1 | 7.1-8.0 |
| ¹³C NMR (C=O, ppm) | 168.5 | 169.0 |
Note: Data is representative and based on analogous compounds.
Analysis of Non-Linear Optical (NLO) Properties
Molecules with significant intramolecular charge transfer, often arising from the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system, can exhibit non-linear optical (NLO) properties. These materials have potential applications in optoelectronics and telecommunications. The key NLO parameters that can be calculated computationally include:
Linear Polarizability (α): The linear response of the electron cloud to an external electric field.
First Hyperpolarizability (β): The first non-linear response, which is responsible for second-harmonic generation.
The presence of the amino group (electron-donating) and the nitro group (electron-withdrawing) on the phenyl ring in this compound suggests that it may possess NLO properties. Theoretical calculations of the dipole moment, polarizability, and hyperpolarizability can quantify this potential and guide the design of new NLO materials.
Solvation and Crystallization Studies through Computational Modeling
One of the prominent theoretical models for describing the phase behavior of fluids and fluid mixtures is the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) equation of state. wikipedia.orgnist.gov The PC-SAFT model is a sophisticated equation of state based on statistical mechanics that has been successfully applied to a wide range of chemical systems, including those containing polar and associating molecules. wikipedia.org It considers molecules as chains of spherical segments, accounting for repulsive, dispersive, and associative interactions. wikipedia.orgnist.gov
| Functional Group | Hypothetical Contribution to 'm' | Hypothetical Contribution to 'σ' (Å) | Hypothetical Contribution to 'ε/k' (K) |
|---|---|---|---|
| -CH2- | 0.65 | 3.8 | 250 |
| -CH3 | 1.0 | 3.7 | 240 |
| aCH (aromatic) | 0.5 | 3.5 | 280 |
| aC-NO2 (aromatic nitro) | 1.2 | 4.1 | 350 |
| aC-NH- (aromatic amine) | 0.9 | 3.9 | 320 |
| -COO- (ester) | 1.1 | 4.0 | 330 |
Once parameterized, the PC-SAFT equation of state can be used to predict various thermodynamic properties, including vapor-liquid equilibria, densities, and solubilities in different solvents. This predictive capability is invaluable for understanding the solvation behavior of this compound in various media, which is a critical aspect of its potential applications.
In addition to thermodynamic models like PC-SAFT, molecular dynamics (MD) simulations provide a powerful avenue for investigating the molecular-level details of crystallization. acs.orgresearchgate.net MD simulations can model the dynamic behavior of molecules and their self-assembly into crystalline structures. researchgate.net For aromatic esters, computational studies have successfully simulated crystal growth, providing insights into the noncovalent interactions that govern the formation of different crystal polymorphs. acs.org These studies often employ force fields like the General Amber Force Field (GAFF) to describe the interatomic and intermolecular interactions. diva-portal.org
A typical MD simulation for the crystallization of this compound would involve placing a number of molecules in a simulation box, either in a random configuration (to study nucleation) or in the presence of a seed crystal (to study growth). acs.org The system's evolution is then tracked over time by solving Newton's equations of motion for each atom. Analysis of the simulation trajectories can reveal the mechanisms of crystal nucleation and growth, the preferred crystal packing, and the influence of solvent molecules on the crystallization process. acs.org For instance, such simulations could elucidate the role of the nitro group and the ester functionality in directing the crystal packing through dipole-dipole interactions and hydrogen bonding. acs.org
The choice of a suitable solvation model is also crucial in computational studies. wikipedia.orgnumberanalytics.com Solvation can be treated using either explicit or implicit models. wikipedia.orgnih.gov Explicit solvent models surround the solute molecule with a number of individual solvent molecules, offering a detailed picture of solute-solvent interactions but at a high computational cost. nih.gov Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a given dielectric constant, which is computationally more efficient. numberanalytics.comchemrxiv.org The choice between these models depends on the specific research question and the computational resources available. For this compound, an explicit solvent model would be beneficial for studying specific interactions like hydrogen bonding with protic solvents, while an implicit model could be sufficient for predicting bulk solvation energies.
Applications of Ethyl 2 2 Nitrophenyl Amino Acetate in Synthetic Organic Chemistry
A Key Synthetic Intermediate for Complex Molecules
The strategic placement of reactive sites within Ethyl 2-[(2-nitrophenyl)amino]acetate makes it a valuable precursor for the synthesis of more intricate molecular structures. Its utility is particularly pronounced in the construction of heterocyclic compounds and as a foundational component for pharmaceutical building blocks.
Precursor in Heterocyclic Compound Synthesis
This compound is a key starting material in the synthesis of various heterocyclic compounds, most notably quinoxalin-2-ones. The synthesis of 3,4-dihydro-1H-quinoxalin-2-one, for instance, can be achieved through a reductive cyclization of this compound. This transformation typically involves the reduction of the nitro group to an amine, which then undergoes an intramolecular cyclization with the ester functionality.
The general reaction scheme involves the reduction of the nitro group, often using catalytic hydrogenation (e.g., with palladium on carbon) or other reducing agents like tin(II) chloride. The resulting ortho-aminoaniline derivative then spontaneously or with mild heating undergoes cyclization to form the stable quinoxalinone ring system. This straightforward and efficient method highlights the utility of this compound as a readily available precursor for this important class of heterocyclic compounds.
| Starting Material | Reagents and Conditions | Product |
| This compound | 1. H₂, Pd/C, Ethanol | 3,4-dihydro-1H-quinoxalin-2-one |
| 2. Heat |
This reactivity profile also suggests its potential as a precursor for other related heterocyclic systems, such as benzodiazepines and indoles, through carefully designed synthetic routes that exploit the reactivity of the nitro and amino groups.
Building Block for Pharmaceutical Intermediates
While direct evidence for the use of this compound in the synthesis of the antipsychotic drug olanzapine (B1677200) is not prominently documented in publicly available scientific literature, its structural motifs are present in key intermediates of similar pharmaceuticals. The synthesis of olanzapine, for example, often commences with a related nitrophenylamino derivative, specifically 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (B136983). The core synthetic strategy involves the reductive cyclization of the nitrophenylamino moiety to form the central diazepine (B8756704) ring of the final drug molecule.
The structural similarity between this compound and the starting materials for such drugs underscores its potential as a versatile building block for a range of pharmaceutical intermediates. By modifying the ester group or introducing substituents on the aromatic rings, chemists can potentially access a variety of precursors for different drug candidates. The fundamental transformation from a 2-nitrophenylamino compound to a benzodiazepine (B76468) or a similar heterocyclic core is a common strategy in medicinal chemistry.
Furthermore, the ester functionality in this compound opens up possibilities for its incorporation into prodrugs. A prodrug is an inactive compound that is converted into an active drug in the body. The ester group can be designed to be cleaved by enzymes in vivo, releasing the active pharmaceutical ingredient. While specific examples of prodrugs derived directly from this compound are not widely reported, its chemical handles make it a plausible candidate for such applications.
Protective Group Chemistry
The concept of protecting groups is fundamental in multi-step organic synthesis, allowing chemists to temporarily mask a reactive functional group to prevent it from interfering with reactions at other sites in the molecule. The 2-nitrophenylamino group, present in this compound, has the potential to be utilized in such a capacity, particularly for the protection of primary alcohols.
Application as a Protecting Group for Primary Alcohols
Theoretically, the amino group of this compound could be N-alkylated with a primary alcohol that has been converted to a suitable leaving group (e.g., a tosylate or a halide). This would form a new C-N bond, effectively "protecting" the alcohol as part of a larger, more stable molecule. The stability of the resulting N-alkylated product would be crucial for its effectiveness as a protecting group, needing to withstand various reaction conditions.
| Alcohol (R-OH) | Reagents for Protection | Protected Alcohol |
| Primary Alcohol | 1. Convert to R-OTs or R-X | Ethyl 2-[(2-nitrophenyl)(R)amino]acetate |
| 2. This compound, Base |
Deprotection Strategies and Mechanisms
The removal of this hypothetical protecting group would likely involve the cleavage of the C-N bond formed during the protection step. One plausible deprotection strategy could involve catalytic hydrogenation. This would not only cleave the C-N bond (hydrogenolysis) to release the primary alcohol but would also reduce the nitro group. The choice of catalyst and reaction conditions would be critical to achieve selective cleavage without affecting other sensitive functional groups in the molecule.
Another potential deprotection mechanism could involve oxidative cleavage methods, targeting the electron-rich amino linkage. The specific reagents and conditions for such a deprotection would need to be carefully developed and optimized.
Advanced Functional Material Synthesis
The field of advanced functional materials is continually seeking novel organic molecules with specific electronic and optical properties. While the direct application of this compound in this area is not yet established in the literature, its chemical structure suggests potential for its use as a building block for such materials.
Derivatives of nitrophenylamines are known to be used in the synthesis of electroactive polymers and materials for organic light-emitting diodes (OLEDs). The presence of the electron-withdrawing nitro group and the electron-donating amino group can create a push-pull electronic system, which is a common feature in molecules designed for applications in organic electronics.
Theoretically, this compound could be polymerized through reactions involving its functional groups. For instance, the ester group could be converted to other functionalities that are amenable to polymerization. The resulting polymers could potentially exhibit interesting electronic properties due to the incorporated nitrophenylamino units. Further research and development would be necessary to explore and realize the potential of this compound in the synthesis of advanced functional materials.
Precursors for Liquid Crystalline Compounds
There is no available research data to suggest that this compound is utilized as a precursor for liquid crystalline compounds. The scientific literature on liquid crystal synthesis does not currently feature this specific molecule. While related structures, such as other aromatic esters and nitro compounds, are explored in the field of liquid crystals, the direct role of this compound in this application is not documented in the provided search results.
Role in Crystallization Studies and Polymorphism
Similarly, there is a lack of published studies on the crystallization behavior and potential polymorphism of this compound. While the "(2-nitrophenyl)amino" moiety is part of the well-known polymorphic compound 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (often referred to as "ROY"), this does not mean that this compound itself has been a subject of such studies. The crystallization properties and polymorphic forms of a compound are highly specific to its unique molecular structure. Without dedicated research, no data can be presented on this topic for the specified compound.
Structure Reactivity Relationships and Analog Design Principles
Systematic Modification of the Aniline (B41778) Moiety
The aniline portion of Ethyl 2-[(2-nitrophenyl)amino]acetate, specifically the nitrophenyl ring, is a primary target for modification to alter the compound's electronic and steric properties, which in turn dictates its reactivity.
Impact of Substituents on Nitrophenyl Ring Reactivity
The reactivity of the nitrophenyl ring in this compound is significantly influenced by the electronic nature of any additional substituents. The inherent nitro group (NO₂) is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution reactions by decreasing its electron density. whiterose.ac.ukresearchgate.net This deactivation is a consequence of both the inductive effect (-I) and the resonance effect (-M) of the nitro group. whiterose.ac.uk
The introduction of further substituents on the nitrophenyl ring can either enhance or mitigate this deactivating effect.
Electron-Donating Groups (EDGs): Substituents such as alkyl (-R), hydroxyl (-OH), and alkoxy (-OR) groups donate electron density to the aromatic ring. This donation can occur through inductive effects (+I) or resonance effects (+M). When placed on the nitrophenyl ring, EDGs can partially counteract the deactivating effect of the nitro group, making the ring more susceptible to electrophilic attack compared to the unsubstituted nitrophenyl ring. The position of the EDG relative to the nitro and aminoacetate groups is critical in determining the precise impact on reactivity.
Electron-Withdrawing Groups (EWGs): Conversely, the addition of further electron-withdrawing groups, such as cyano (-CN), carbonyl (-C=O), or additional nitro groups, will further deactivate the ring. These groups intensify the electron deficiency of the aromatic system, making electrophilic substitution significantly more challenging. yakhak.org In the context of nucleophilic aromatic substitution (SNAr), the presence of multiple EWGs, particularly in ortho and para positions to a suitable leaving group, can activate the ring towards nucleophilic attack. researchgate.netresearchgate.net
The steric bulk of substituents also plays a crucial role. Large substituents, particularly at the positions ortho to the amino group, can hinder the approach of reactants, thereby slowing down reaction rates regardless of their electronic effects. unilag.edu.ngresearchgate.net
To illustrate the electronic impact of various substituents on the reactivity of the nitrophenyl ring, the following table summarizes the expected qualitative effects on the rate of a hypothetical electrophilic aromatic substitution reaction.
| Substituent (R) | Position on Ring | Electronic Effect | Expected Impact on Reactivity |
| -CH₃ | para | Electron-Donating (+I) | Increase |
| -OCH₃ | para | Electron-Donating (+M > -I) | Significant Increase |
| -Cl | para | Electron-Withdrawing (-I > +M) | Decrease |
| -CN | meta | Electron-Withdrawing (-I, -M) | Significant Decrease |
| -NO₂ | meta | Electron-Withdrawing (-I, -M) | Very Significant Decrease |
Exploration of Isomeric Nitrophenylamine Derivatives
The position of the nitro group on the phenylamine ring significantly alters the electronic properties and, consequently, the reactivity of the resulting isomeric Ethyl 2-[(nitrophenyl)amino]acetate derivatives. The three primary isomers are the ortho (2-nitro), meta (3-nitro), and para (4-nitro) derivatives.
The reactivity of these isomers in reactions such as N-alkylation, acylation, or cyclization is governed by the interplay of the electronic effects of the nitro group and the aminoacetate substituent. The electron-withdrawing nitro group influences the nucleophilicity of the secondary amine.
This compound (ortho-isomer): In this isomer, the nitro group is in close proximity to the amino group. This proximity can lead to intramolecular hydrogen bonding between the N-H of the amine and an oxygen of the nitro group, which can decrease the availability of the lone pair on the nitrogen, thereby reducing its nucleophilicity. Steric hindrance from the ortho nitro group can also impede the approach of bulky reagents to the nitrogen atom.
Ethyl 2-[(3-nitrophenyl)amino]acetate (meta-isomer): In the meta-isomer, the nitro group's electron-withdrawing effect is primarily inductive. The resonance effect does not extend to the meta position, resulting in a less pronounced deactivation of the amino group compared to the ortho and para isomers. Consequently, the nitrogen atom in the meta-isomer is generally more nucleophilic than in the other two isomers.
Ethyl 2-[(4-nitrophenyl)amino]acetate (para-isomer): In the para-isomer, the strong electron-withdrawing resonance effect (-M) of the nitro group is fully exerted on the amino group. This delocalization of the nitrogen lone pair into the aromatic ring significantly reduces the nucleophilicity of the amine.
The following table provides a comparative summary of the expected reactivity of the isomeric nitrophenylamine derivatives.
| Isomer | Key Structural Feature | Expected Nucleophilicity of Amine | Expected Reactivity in Nucleophilic Reactions |
| Ortho | Proximity of -NO₂ and -NH- | Lowest | Lowest |
| Meta | Inductive effect of -NO₂ dominates | Highest | Highest |
| Para | Strong resonance effect of -NO₂ | Low | Low |
Variation of the Ester Group and its Influence on Synthesis
Common variations of the ethyl ester include the methyl, propyl, and tert-butyl esters. The size and branching of the alkyl group can impact the steric environment around the carbonyl group, which may influence the rate and equilibrium of esterification and transesterification reactions. For instance, the use of bulkier alcohol, such as tert-butanol, to form the corresponding tert-butyl ester might require more forcing reaction conditions or different catalytic systems compared to the synthesis of the methyl or ethyl esters.
Furthermore, the ester group can be susceptible to hydrolysis under acidic or basic conditions. The rate of hydrolysis can be influenced by the steric hindrance provided by the alkyl group, with bulkier esters generally hydrolyzing more slowly. This differential reactivity can be exploited in synthetic strategies where selective deprotection of one ester group in the presence of others is required.
The table below outlines the potential influence of different ester groups on the synthesis of 2-[(2-nitrophenyl)amino]acetate analogs.
| Ester Group | Alkyl Group | Steric Hindrance | Potential Influence on Synthesis |
| Methyl Ester | -CH₃ | Low | Faster reaction rates in esterification/transesterification. More susceptible to hydrolysis. |
| Ethyl Ester | -CH₂CH₃ | Moderate | Standard reference with balanced reactivity and stability. |
| Isopropyl Ester | -CH(CH₃)₂ | High | Slower reaction rates. Increased stability towards hydrolysis. |
| tert-Butyl Ester | -C(CH₃)₃ | Very High | May require specialized synthetic methods. Highly resistant to hydrolysis, often used as a protecting group. |
Comparative Analysis with Structurally Related Glycine (B1666218) Derivatives
This compound is a derivative of the simplest amino acid, glycine. A comparative analysis with other N-substituted glycine ethyl esters can provide insights into how the 2-nitrophenyl group uniquely influences the molecule's reactivity.
Consider the following structurally related glycine derivatives:
Ethyl 2-(phenylamino)acetate (N-phenylglycine ethyl ester): Lacking the nitro group, the phenyl ring is significantly more electron-rich. The nitrogen atom is more nucleophilic compared to its nitrated counterpart, making it more reactive in alkylation and acylation reactions. The phenyl group itself is activated towards electrophilic aromatic substitution and will direct incoming electrophiles to the ortho and para positions.
Ethyl 2-(acetylamino)acetate (N-acetylglycine ethyl ester): In this analog, the nitrogen is part of an amide functional group. The lone pair on the nitrogen is delocalized onto the adjacent carbonyl oxygen, significantly reducing its nucleophilicity and basicity. This compound is generally less reactive at the nitrogen atom compared to this compound.
Ethyl 2-[(2,4-dinitrophenyl)amino]acetate: The presence of a second nitro group further deactivates the aromatic ring and reduces the nucleophilicity of the amino nitrogen to an even greater extent than in the mono-nitro derivative.
This comparative analysis highlights the profound impact of the N-substituent on the reactivity of the glycine backbone. The 2-nitrophenyl group in this compound imparts a unique combination of reduced nitrogen nucleophilicity and a deactivated aromatic ring, which dictates its specific chemical behavior and applications in synthesis.
The following table provides a comparative overview of the reactivity of these glycine derivatives.
| Compound | N-Substituent | Electronic Effect of Substituent on Nitrogen | Expected Nitrogen Nucleophilicity | Reactivity of Aromatic Ring |
| Ethyl 2-(phenylamino)acetate | Phenyl | Weakly electron-withdrawing (inductive) | High | Activated (ortho, para directing) |
| This compound | 2-Nitrophenyl | Strongly electron-withdrawing | Low | Deactivated (meta directing relative to nitro group) |
| Ethyl 2-[(2,4-dinitrophenyl)amino]acetate | 2,4-Dinitrophenyl | Very strongly electron-withdrawing | Very Low | Highly Deactivated |
| Ethyl 2-(acetylamino)acetate | Acetyl | Strongly electron-withdrawing (resonance) | Very Low | Not applicable |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 2-[(2-nitrophenyl)amino]acetate, and how can reaction conditions be optimized for high yield?
- Methodology :
- Nitro Reduction : Start with ethyl 2-nitroacetate derivatives (e.g., ethyl 2-(2-nitrophenyl)acetate) and reduce the nitro group to an amine. Catalytic hydrogenation (H₂/Pd-C) or chemical reductants like LiAlH₄/Fe/HCl can be used .
- Optimization : Monitor reaction progress via TLC or HPLC. Key parameters include solvent polarity (e.g., ethanol or methanol), temperature (60–80°C), and catalyst loading. Evidence suggests >90% conversion under controlled H₂ pressure to avoid over-reduction .
- Data Table :
| Parameter | Optimal Range |
|---|---|
| Solvent | Ethanol/Methanol |
| Temperature | 60–80°C |
| Catalyst | Pd-C or Fe/HCl |
| Reaction Time | 4–6 hours |
Q. How can researchers characterize this compound, and what spectroscopic markers are critical?
- Methodology :
- NMR Analysis : Key signals include the ethyl ester triplet (δ ~1.2 ppm, CH₃) and quartet (δ ~4.1 ppm, CH₂), the aromatic protons (δ 7.3–8.2 ppm), and the amine proton (δ ~2.0 ppm, broad singlet) .
- X-ray Crystallography : Resolve molecular conformation and hydrogen-bonding patterns (e.g., O–H⋯O interactions in related structures) .
- Critical Markers :
- IR : Stretching vibrations for C=O (1740 cm⁻¹) and N–H (3300–3500 cm⁻¹).
- MS : Molecular ion peak at m/z 224.21 (C₁₀H₁₂N₂O₄) .
Q. What are the stability considerations for storing this compound?
- Methodology :
- Store under inert gas (argon) in sealed containers at 4°C to prevent hydrolysis or oxidation. Avoid prolonged exposure to moisture or light .
- Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways (e.g., ester hydrolysis).
Advanced Research Questions
Q. How does the amino group in this compound influence its reactivity compared to nitro-substituted analogs?
- Methodology :
- Compare aminolysis/hydrolysis rates with nitro analogs (e.g., Ethyl 2-(2-nitrophenyl)acetate). The amino group enhances nucleophilicity, accelerating reactions like Schiff base formation or acyl transfer .
- Kinetic Studies : Use pseudo-first-order conditions with glycine ethyl ester (kNH₂ = 1.1–22.6 M⁻¹s⁻¹) to quantify reactivity differences .
Q. What computational approaches can predict the biological activity of this compound?
- Methodology :
- DFT Calculations : Optimize geometry using crystallographic data (bond lengths: C–C ~1.54 Å, C–O ~1.43 Å) to model electronic properties (HOMO/LUMO gaps) .
- Molecular Docking : Screen against targets like cyclooxygenase-2 (COX-2) or kinases, leveraging structural similarities to anti-inflammatory/anticancer agents .
Q. How can researchers resolve contradictions in reported biological activity data for nitro/amino-substituted acetates?
- Methodology :
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., fluorine at para positions enhances anti-cancer activity ).
- Dose-Response Assays : Use in-vitro models (e.g., MTT assay on cancer cell lines) to validate potency (IC₅₀) and selectivity .
Q. What are the mechanistic insights into the aminolysis of this compound?
- Methodology :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
